2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
Description
Properties
Molecular Formula |
C17H15N5OS3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5OS3/c23-15(20-19-10-14-7-4-8-18-9-14)12-25-17-22-21-16(26-17)24-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,23)/b19-10+ |
InChI Key |
JLMJJTSPPYGXTD-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carbaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyridine ring linked to a thiadiazole unit through a sulfanyl group. The synthesis typically involves multi-step organic reactions that can include hydrazine derivatives and sulfanyl substitutions. The synthetic pathways often yield high purity compounds suitable for biological testing.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridine-based thiadiazole derivatives. Specifically, compounds similar to the target molecule have demonstrated significant inhibition of pro-inflammatory mediators. For instance, research indicates that certain derivatives exhibit anti-inflammatory effects that surpass traditional drugs such as diclofenac sodium .
Data Table: Anti-inflammatory Activity of Thiadiazole Derivatives
Anticancer Properties
The anticancer activity of this compound class has been extensively studied. The integration of the thiadiazole ring has been associated with enhanced cytotoxicity against various cancer cell lines, including colon and liver cancer cells. Molecular docking studies have revealed that these compounds interact effectively with key targets involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) .
Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma cell lines, the target compound exhibited an IC50 value of approximately 2.03 µM, indicating potent anticancer activity when compared to standard chemotherapeutics .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents. Studies indicate varying degrees of antibacterial activity against pathogens such as Escherichia coli and Salmonella species, suggesting potential applications in treating infections .
Data Table: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | Salmonella kentucky | 18 | |
| Compound C | Bacillus subtilis | 20 |
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding affinities and interaction mechanisms of these compounds with biological targets. For instance, docking simulations reveal strong binding interactions with COX-2 enzymes and EGFR, which are crucial in mediating inflammation and cancer cell proliferation respectively .
In Silico Predictions
Computational approaches have been employed to predict the pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Such predictions are essential for guiding further development and optimization of lead compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. For example, it could inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Thiadiazole Core
Several analogues share the 1,3,4-thiadiazole scaffold but differ in substituents:
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Features a phenoxyacetamide group instead of the hydrazide-pyridinylmethylene moiety. Reported yield: 88%, melting point: 133–135°C .
- 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-bromophenyl)acetamide : Replaces the pyridinylmethylene group with a 2-bromophenyl substituent. Molecular weight: 452.403 g/mol, ChemSpider ID: 1502278 .
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-pyridin-3-ylmethylidene]acetohydrazide : Substitutes the thiadiazole ring with a benzothiazole core. MDL number: MFCD00405288 .
Table 1: Structural Comparison of Thiadiazole Derivatives
*Estimated based on structural similarity.
Physicochemical Properties
Solubility and Bioavailability
Anticancer Potential
- Thiadiazole-acetamide derivatives (e.g., compounds in ) show cytotoxicity against cancer cell lines (HepG2, Caco-2) with IC₅₀ values as low as 1.8 µM. The hydrazide group in Compound A may modulate activity by enabling hydrogen bonding with biological targets .
- 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide (), a triazole analogue, demonstrates the importance of heteroaromatic substituents in enhancing antiproliferative effects .
Antimicrobial and Antiviral Activity
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a novel derivative that integrates the pharmacologically significant thiadiazole and pyridine moieties. This article reviews its biological activities, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- Thiadiazole ring : Known for its diverse biological activity.
- Pyridine moiety : Enhances the compound's pharmacological profile.
- Benzylsulfanyl group : Contributes to its antimicrobial properties.
1. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:
- Cytotoxicity Evaluation : The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. One study reported IC50 values of 2.03 ± 0.72 µM and 2.17 ± 0.83 µM against specific cancer lines, outperforming standard reference drugs .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, which is crucial for cell proliferation and survival in many cancers .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several strains:
- Gram-positive and Gram-negative Bacteria : Studies indicate that derivatives containing the thiadiazole structure show enhanced antibacterial activity compared to traditional antibiotics such as norfloxacin and ciprofloxacin. Specifically, high activity was noted against Staphylococcus aureus and Staphylococcus epidermidis .
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Comparable to norfloxacin | |
| Staphylococcus epidermidis | More potent than ciprofloxacin |
3. Anti-inflammatory Activity
The compound's anti-inflammatory properties have been investigated through various in vitro assays:
- Inhibition of Inflammatory Mediators : Thiadiazole derivatives have shown promise in reducing levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Study on Anticancer Effects
A comprehensive study synthesized several thiadiazole-pyridine derivatives, including our compound of interest. The results demonstrated strong inhibition of cell proliferation in breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines. The synthesized compounds displayed a range of inhibitory effects, with some showing over 80% inhibition at certain concentrations .
Study on Antibacterial Properties
Another investigation focused on the antibacterial activity of benzylthio-substituted thiadiazoles revealed that compounds similar to our target exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the benzyl group could enhance antibacterial potency .
Q & A
Q. What are the standard synthesis protocols for this compound, and how are intermediates purified?
The synthesis typically involves sequential nucleophilic substitution and condensation reactions. For example:
- Step 1: React 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in glacial acetic acid under reflux (120°C, 5 hours) to form the sulfanyl acetyl chloride intermediate .
- Step 2: Treat the intermediate with hydrazine hydrate in methanol under reflux (4 hours) to yield 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide .
- Step 3: Condense the hydrazide with pyridine-3-carboxaldehyde in ethanol under reflux (5 hours) to form the final Schiff base derivative . Purification: Recrystallization from aqueous ethanol (50%) is standard, with TLC monitoring (chloroform:methanol, 7:3) to confirm reaction progress .
Q. Which spectroscopic and analytical techniques are used for structural characterization?
- 1H/13C NMR: Assign peaks for the hydrazide NH, thiadiazole protons, and imine (C=N) groups. Pyridinyl protons typically appear as a multiplet in δ 7.3–8.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) and fragmentation patterns, particularly cleavage at the sulfanyl or hydrazide bonds .
- IR Spectroscopy: Identify N-H stretching (~3200 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (600–700 cm⁻¹) vibrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Systems: Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates, reducing side-product formation .
- Catalysis: Add catalytic acetic acid or p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation during condensation .
- Temperature Control: Use microwave-assisted synthesis (80°C, 30 minutes) for faster cyclization of thiadiazole intermediates . Yield Optimization: DOE (Design of Experiments) approaches, such as varying molar ratios (aldehyde:hydrazide from 1:1 to 1:1.2), can systematically identify ideal conditions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing HRMS peaks)?
- NMR Anomalies: Dynamic rotational isomerism in the hydrazide moiety can cause peak splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize conformers .
- HRMS Discrepancies: Check for in-source fragmentation or adduct formation (e.g., Na+/K+). Compare with simulated spectra using computational tools like ACD/Labs .
- X-ray Crystallography: Resolve ambiguous structural features (e.g., E/Z isomerism in the imine group) by growing single crystals in ethanol/water mixtures .
Q. What strategies are used to study structure-activity relationships (SAR) against fungal pathogens?
- Structural Modifications: Synthesize analogs by replacing the benzylsulfanyl group with methylthio or phenylthio groups to evaluate sulfur’s role in antifungal activity .
- Bioactivity Assays: Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values). Correlate activity with logP values to assess hydrophobicity effects .
- Computational Modeling: Perform docking studies with fungal cytochrome P450 enzymes (e.g., CYP51) to identify key hydrogen bonds with the pyridinyl and thiadiazole groups .
Q. How to address low solubility in biological assays, and what formulation strategies are viable?
- Co-solvent Systems: Use DMSO-PBS mixtures (≤5% DMSO) for in vitro assays to maintain compound stability .
- Prodrug Approach: Synthesize phosphate or acetylated derivatives of the hydrazide group to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability in antifungal studies .
Data Interpretation and Reproducibility
Q. How to validate synthetic reproducibility across different laboratories?
- Detailed Protocols: Specify exact stoichiometry (e.g., 1.2 eq hydrazine hydrate), solvent volumes, and cooling rates during recrystallization .
- Inter-lab Comparisons: Share NMR raw data (FID files) and HRMS calibration parameters to minimize instrumental variability .
- Negative Controls: Include reactions without catalysts or aldehydes to confirm no side-product formation .
Q. What are common pitfalls in analyzing bioactivity data, and how to mitigate them?
- False Positives: Rule out assay interference (e.g., compound aggregation) via dose-response curves and counter-screening in cytotoxicity assays .
- Resistance Mechanisms: Combine MIC assays with time-kill studies to distinguish static vs. fungicidal effects .
- Statistical Rigor: Use ANOVA with post-hoc Tukey tests for triplicate data to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
